N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine
Overview
Description
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, also known as N-methyl-1-pyrazolylmethanamine, is a nitrogen-containing heterocyclic compound with a pyrazolyl ring. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has been studied extensively for its biochemical and physiological properties, and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis and Characterization
- The compound has been used in the synthesis of novel molecules, such as (E)-N-(3-(tert-butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine, highlighting its utility in creating new chemical entities with specific characteristics (Becerra, Cobo & Castillo, 2021).
Catalysis and Coordination Chemistry
- N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine derivatives have been studied in the formation of Co(II) chloride complexes, showcasing the compound's potential in coordination chemistry and catalysis applications (Choi et al., 2015).
Potential Therapeutic Applications
- Derivatives of this compound have shown promise in treating Alzheimer's disease, demonstrating inhibitory activities against acetylcholinesterase and monoamine oxidase, which are critical targets in Alzheimer's disease management (Kumar et al., 2013).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes incorporating derivatives of N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine have been explored for their photocytotoxic properties in red light, offering potential applications in medical imaging and cancer therapy (Basu et al., 2014).
Anticonvulsant Activity
- Certain Schiff bases of this compound have been synthesized and screened for anticonvulsant activity, suggesting potential therapeutic applications in epilepsy and seizure disorders (Pandey & Srivastava, 2011).
Antibacterial and Antifungal Activities
- Some derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Wang et al., 2015).
Corrosion Inhibition
- The compound's derivatives have been studied for their inhibitory effects on the corrosion of pure iron in acidic media, demonstrating its potential application in materials science (Chetouani et al., 2005).
properties
IUPAC Name |
N-methyl-1-(1-methylpyrazol-3-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-7-5-6-3-4-9(2)8-6/h3-4,7H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTPFIJGKTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427118 | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |
CAS RN |
871825-57-9 | |
Record name | N,1-Dimethyl-1H-pyrazole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=871825-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60427118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl[(1-methyl-1H-pyrazol-3-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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